3-[3-(4-Fluorophenyl)-4-oxoisoxazolo[5,4-D]pyrimidin-5(4H)-YL]-N-[3-(4-methylpiperidino)propyl]propanamide
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Overview
Description
3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide is a complex organic compound that belongs to the class of oxazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxazolo[5,4-d]pyrimidine core, followed by functionalization with the fluorophenyl and piperidinyl groups.
Formation of Oxazolo[5,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[5,4-d]pyrimidine ring system.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as a bioactive molecule with applications in biological research, including studies on enzyme inhibition and receptor binding.
Medicine: The compound has been evaluated for its anticancer activity, particularly against breast cancer cell lines. It has also been studied for its potential use in other therapeutic areas.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to suppress ADK (adenosine kinase) in cultured MDA-MB 231 cell lines, indicating that ADK is one of its targets .
Comparison with Similar Compounds
3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide can be compared with other oxazolo[5,4-d]pyrimidine derivatives, such as:
1,3-oxazolo[4,5-d]pyrimidine derivatives: These compounds have similar core structures but differ in their functional groups and biological activities.
1,3-oxazolo[5,4-d]pyrimidine derivatives: These compounds are closely related and have been studied for their anticancer activity.
The uniqueness of 3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide lies in its specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H28FN5O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide |
InChI |
InChI=1S/C23H28FN5O3/c1-16-7-12-28(13-8-16)11-2-10-25-19(30)9-14-29-15-26-22-20(23(29)31)21(27-32-22)17-3-5-18(24)6-4-17/h3-6,15-16H,2,7-14H2,1H3,(H,25,30) |
InChI Key |
JQGDPFQNGSRMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CCN2C=NC3=C(C2=O)C(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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